molecular formula C6H8N2O3S B1299284 (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid CAS No. 597545-23-8

(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

Cat. No.: B1299284
CAS No.: 597545-23-8
M. Wt: 188.21 g/mol
InChI Key: GJCMPTMRMSGIAX-UHFFFAOYSA-N
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Description

(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is a compound that belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid typically involves the formation of the oxadiazole ring followed by the introduction of the ethyl and sulfanyl groups. One common method involves the cyclization of hydrazides with carbon disulfide in the presence of a base to form the oxadiazole ring. The ethyl group can be introduced through alkylation reactions, and the sulfanyl group can be added via thiolation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals .

Comparison with Similar Compounds

Similar Compounds

  • (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
  • (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
  • (5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

Uniqueness

(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-2-4-7-8-6(11-4)12-3-5(9)10/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCMPTMRMSGIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360119
Record name (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597545-23-8
Record name (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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